Technical Guide: Chemical Characterization of N-Propyl Hexylone Hydrochloride
Technical Guide: Chemical Characterization of N-Propyl Hexylone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Propyl hexylone hydrochloride is a synthetic cathinone (B1664624), a class of compounds known for their stimulant effects.[1] As a novel psychoactive substance (NPS), its emergence necessitates comprehensive chemical characterization for forensic identification, toxicological assessment, and potential pharmacological research. This guide provides an in-depth overview of the available chemical and analytical data for N-Propyl hexylone hydrochloride, including its physicochemical properties and spectroscopic characterization. Given the limited publicly available data for this specific compound, information from closely related analogues is also presented to provide a broader context for its analytical profile.
Physicochemical Properties
N-Propyl hexylone hydrochloride is typically encountered as a crystalline solid.[2][3] Its fundamental properties are summarized in the table below, based on information from commercial analytical reference standards.[2][3]
| Property | Value | Reference |
| Formal Name | 1-(1,3-benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride | [2] |
| CAS Number | 27912-42-1 | [2] |
| Molecular Formula | C₁₆H₂₃NO₃ • HCl | [2] |
| Formula Weight | 313.8 g/mol | [2] |
| Purity | ≥98% | [2][3] |
| Formulation | A crystalline solid | [2][3] |
| Solubility | DMF: 2.5 mg/ml, DMSO: 14 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 3 mg/ml | [2] |
| UV λmax | 236, 282, 320 nm | [2] |
Analytical Characterization
The unequivocal identification of synthetic cathinones like N-Propyl hexylone hydrochloride relies on a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
General Experimental Protocol (Adapted from Hexylone Analysis): [1]
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Instrument: Agilent 5975 Series GC/MSD System or similar.
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Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or equivalent.
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Carrier Gas: Helium at a constant flow of 1 mL/min.
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Inlet Temperature: 265 °C.
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Injection Mode: Splitless.
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Oven Temperature Program: Initial temperature of 60 °C held for 0.5 minutes, then ramped at 35 °C/min to 340 °C and held for 6.5 minutes.
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MS Transfer Line Temperature: 300 °C.
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MS Source Temperature: 230 °C.
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Ionization Energy: 70 eV.
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Mass Scan Range: 40-550 m/z.
Expected Fragmentation: The mass spectrum of N-Propyl hexylone would be expected to show characteristic fragments resulting from alpha-cleavage of the amine and benzoyl moieties. The presence of the propylamino group would likely lead to the formation of specific iminium ions that can aid in its identification and differentiation from other cathinone derivatives.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the analysis of non-volatile and thermally labile compounds. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the molecule and its fragments.
General Experimental Protocol (Adapted from N-iP Hexylone and Hexylone Analysis): [1]
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Instrument: A high-performance liquid chromatograph coupled to a time-of-flight (TOF) or triple quadrupole mass spectrometer.
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Column: A reversed-phase column such as a Zorbax Eclipse XDB-C18 (50 x 4.6 mm, 1.8 µm) or Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).
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Mobile Phase: A gradient of (A) 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water and (B) 0.1% formic acid in methanol.
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Gradient Program: A typical gradient might start at 5% B, increase to 95-100% B over several minutes, hold, and then return to initial conditions for equilibration.
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Flow Rate: 0.5 - 1.0 mL/min.
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Ionization: Electrospray ionization (ESI) in positive ion mode.
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MS Parameters: Optimized for the specific instrument, with typical settings for capillary voltage, desolvation gas flow and temperature, and cone voltage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of isomers. While specific NMR data for N-Propyl hexylone hydrochloride is not available, the analysis of related cathinones indicates that both ¹H and ¹³C NMR would be crucial for its characterization.
General Experimental Protocol:
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Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
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Instrument: A 400 MHz or higher field NMR spectrometer.
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Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments such as COSY and HSQC would be performed to assign all proton and carbon signals.
Expected ¹H NMR Features: The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons of the benzodioxole ring, the methine proton adjacent to the carbonyl group, the methylene (B1212753) and methyl protons of the propyl and hexyl chains, and a broad signal for the amine proton.
Expected ¹³C NMR Features: The ¹³C NMR spectrum would display a signal for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the propyl and hexyl groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in a molecule.
General Experimental Protocol:
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Technique: Attenuated Total Reflectance (ATR) is a common method for solid samples.
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Spectral Range: 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands: The FTIR spectrum of N-Propyl hexylone hydrochloride would be expected to show characteristic absorption bands for the carbonyl group (C=O stretch) around 1680-1700 cm⁻¹, aromatic C-H and C=C stretching vibrations, and N-H stretching and bending vibrations.
Synthesis
The synthesis of N-Propyl hexylone hydrochloride would likely follow a general procedure for synthetic cathinones. A common route involves the α-bromination of a substituted propiophenone (B1677668) followed by a nucleophilic substitution with the appropriate amine.[1] A patent for related aryl-alpha-aminoketone derivatives describes such synthetic pathways.[1]
Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the signaling pathways of N-Propyl hexylone hydrochloride. As a synthetic cathinone, it is presumed to act as a central nervous system stimulant, likely by interacting with monoamine transporters, but further research is required to elucidate its precise mechanism of action.
Visualizations
General Analytical Workflow
The following diagram illustrates a typical workflow for the identification and characterization of N-Propyl hexylone hydrochloride.
Caption: General analytical workflow for N-Propyl hexylone identification.
Logical Relationship of Analytical Techniques
This diagram shows the logical flow from presumptive testing to confirmatory analysis.
Caption: Logical flow of analytical techniques for structural confirmation.
Conclusion
The chemical characterization of N-Propyl hexylone hydrochloride is an ongoing effort within the forensic and analytical chemistry communities. While a complete dataset for this specific compound is not yet publicly available, the analytical methodologies and data from related synthetic cathinones provide a solid framework for its identification and analysis. The use of a combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and differentiation of N-Propyl hexylone from its isomers and other related compounds. Further research is needed to fully characterize its spectroscopic properties, develop validated analytical methods for its quantification in various matrices, and to understand its pharmacological and toxicological profile.
